molecular formula C18H16N2O4 B14999635 4-[2-[5-(2-Hydroxyphenyl)-1,2,4-oxadiazol-3-yl]prop-1-en-1-yl]-2-methoxyphenol

4-[2-[5-(2-Hydroxyphenyl)-1,2,4-oxadiazol-3-yl]prop-1-en-1-yl]-2-methoxyphenol

Cat. No.: B14999635
M. Wt: 324.3 g/mol
InChI Key: LQYRBDHQELGEIR-PKNBQFBNSA-N
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Description

2-{3-[(1E)-1-(4-HYDROXY-3-METHOXYPHENYL)PROP-1-EN-2-YL]-1,2,4-OXADIAZOL-5-YL}PHENOL is a complex organic compound that features a unique structure combining phenolic and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(1E)-1-(4-HYDROXY-3-METHOXYPHENYL)PROP-1-EN-2-YL]-1,2,4-OXADIAZOL-5-YL}PHENOL typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis processes. This would include optimizing reaction conditions to maximize yield and minimize costs, as well as ensuring the process is environmentally friendly and safe for large-scale production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or alkylating agents are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group typically yields quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-{3-[(1E)-1-(4-HYDROXY-3-METHOXYPHENYL)PROP-1-EN-2-YL]-1,2,4-OXADIAZOL-5-YL}PHENOL has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects due to its unique chemical structure.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the oxadiazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropiophenone: A compound with a similar phenolic structure.

    Allylamine: An unsaturated amine with some structural similarities.

Uniqueness

What sets 2-{3-[(1E)-1-(4-HYDROXY-3-METHOXYPHENYL)PROP-1-EN-2-YL]-1,2,4-OXADIAZOL-5-YL}PHENOL apart is its combination of phenolic and oxadiazole moieties, which confer unique chemical and biological properties

Properties

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

4-[(E)-2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]prop-1-enyl]-2-methoxyphenol

InChI

InChI=1S/C18H16N2O4/c1-11(9-12-7-8-15(22)16(10-12)23-2)17-19-18(24-20-17)13-5-3-4-6-14(13)21/h3-10,21-22H,1-2H3/b11-9+

InChI Key

LQYRBDHQELGEIR-PKNBQFBNSA-N

Isomeric SMILES

C/C(=C\C1=CC(=C(C=C1)O)OC)/C2=NOC(=N2)C3=CC=CC=C3O

Canonical SMILES

CC(=CC1=CC(=C(C=C1)O)OC)C2=NOC(=N2)C3=CC=CC=C3O

Origin of Product

United States

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